molecular formula C7H13BrMg B6302384 trans-4-Methylhex-3-enylmagnesium bromide CAS No. 55314-56-2

trans-4-Methylhex-3-enylmagnesium bromide

Cat. No.: B6302384
CAS No.: 55314-56-2
M. Wt: 201.39 g/mol
InChI Key: JGJRKCMSKNXYDP-KMXZHCNGSA-M
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Description

Trans-4-Methylhex-3-enylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C₇H₁₃BrMg and a molecular weight of 201.3887 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-4-Methylhex-3-enylmagnesium bromide is typically prepared by reacting trans-4-methylhex-3-enyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Trans-4-Methylhex-3-enylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trans-4-Methylhex-3-enylmagnesium bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-4-Methylhex-3-enylmagnesium bromide involves the nucleophilic attack of the organomagnesium species on electrophilic centers. The magnesium atom coordinates with the oxygen or halogen atoms, facilitating the formation of new carbon-carbon bonds. This process is crucial in various organic transformations, including the formation of alcohols, alkanes, and biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • Ethylmagnesium bromide
  • Vinylmagnesium bromide

Uniqueness

Trans-4-Methylhex-3-enylmagnesium bromide is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its trans-configuration provides distinct stereochemical properties that can be advantageous in certain synthetic applications .

Properties

IUPAC Name

magnesium;(E)-3-methylhex-3-ene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13.BrH.Mg/c1-4-6-7(3)5-2;;/h6H,1,4-5H2,2-3H3;1H;/q-1;;+2/p-1/b7-6+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJRKCMSKNXYDP-KMXZHCNGSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC[CH2-])C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C[CH2-])/C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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